Cas no 15833-61-1 (oxolan-3-ylmethanol)
oxolan-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (Tetrahydrofuran-3-yl)methanol
- TETRAHYDRO-3-FURANMETHANOL
- (Tetrahydro-furan-3-yl)-methanol
- 3-Hydroxymethyltetrahydrofuran
- Tetrahydrofuran-3-ylmethanol
- oxolan-3-ylmethanol
- Tetrahydro-3-furanylmethanol
- tetrahydrofuran-3-methanol
- 3-(hydroxymethyl)tetrahydrofuran
- (oxolan-3-yl)methanol
- 3-FURANMETHANOL, TETRAHYDRO-
- PCPUMGYALMOCHF-UHFFFAOYSA-N
- .+/-.-Tetrahydro-3-furanmethanol
- (+-)-Tetrahydro-3-furanmethanol
- AK129134
- PubChem20510
- (3-oxolanyl)methan-1-ol
- tetrahydro-3-furan-methanol
- tetrahydrofuran
- A3483
- (Tetrahydro-furan-3-yl)-methanol;(Tetrahydrofuran-3-yl)methanol
- J-009491
- MFCD17015962
- F0001-0565
- (tetrahydro-3-furanyl)methanol
- FT-0684786
- Z335245192
- AKOS016842504
- Tetrahydro-3-furanmethanol, contains 250 ppm BHT as inhibitor, 99%
- BP-12652
- (RS)-tetrahydrofuran-3-methanol
- rac-tetrahydrofuran-3-ylmethanol
- CHEMBL2287525
- tetrahydrofuran-3-yl methanol
- PB30186
- FT-0684785
- SY259237
- MFCD00075198
- (+/-)-tetrahydro-3-furanmethanol
- J-524870
- DS-13940
- MFCD17015961
- SCHEMBL101449
- SY030918
- J-502296
- tetrahydro-furan-3-yl-methanol
- (tetrahydrofuran-3-yl)-methanol
- DTXSID40935903
- PB30586
- CS-D1159
- 15833-61-1
- Tetrahydrofuran-3-yl-methanol
- AM20080421
- FT-0660726
- SY097173
- EN300-41399
- J-502552
- AKOS000249169
- PB34870
- Tetrahydro-3-furanylmethanol #
- Tetrahydro-3-furanmethano
- 95%, contains 250 ppm BHT as inhibitor
- DB-000358
- DB-062245
- DB-062256
-
- MDL: MFCD00075198
- Inchi: 1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
- InChI Key: PCPUMGYALMOCHF-UHFFFAOYSA-N
- SMILES: O1CCC(CO)C1
Computed Properties
- Exact Mass: 102.06800
- Monoisotopic Mass: 102.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 54
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.061 g/mL at 25 °C(lit.)
- Boiling Point: 76-77 °C/4 mmHg(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.456(lit.)
- PSA: 29.46000
- LogP: 0.01520
- Solubility: Not determined
oxolan-3-ylmethanol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
oxolan-3-ylmethanol Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
oxolan-3-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136105-1g |
oxolan-3-ylmethanol |
15833-61-1 | 95%, 250 ppm BHT | 1g |
¥35.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136105-25g |
oxolan-3-ylmethanol |
15833-61-1 | 95%, 250 ppm BHT | 25g |
¥470.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136105-5g |
oxolan-3-ylmethanol |
15833-61-1 | 95%, 250 ppm BHT | 5g |
¥130.90 | 2023-08-31 | |
| Alichem | A159002603-25g |
(Tetrahydrofuran-3-yl)methanol |
15833-61-1 | 97% | 25g |
233.20 USD | 2021-06-11 | |
| Alichem | A159002603-100g |
(Tetrahydrofuran-3-yl)methanol |
15833-61-1 | 97% | 100g |
470.40 USD | 2021-06-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002942-1g |
oxolan-3-ylmethanol |
15833-61-1 | 98% | 1g |
¥34 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002942-25g |
oxolan-3-ylmethanol |
15833-61-1 | 98% | 25g |
¥476 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002942-5g |
oxolan-3-ylmethanol |
15833-61-1 | 98% | 5g |
¥118 | 2024-05-25 | |
| Ambeed | A104494-500g |
(Tetrahydrofuran-3-yl)methanol |
15833-61-1 | 97% | 500g |
$956.0 | 2025-02-28 | |
| Ambeed | A104494-1g |
(Tetrahydrofuran-3-yl)methanol |
15833-61-1 | 97% | 1g |
$6.0 | 2025-02-28 |
oxolan-3-ylmethanol Suppliers
oxolan-3-ylmethanol Related Literature
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Arti Ramani,Bhargav Desai,Bharatkumar Z. Dholakiya,Togati Naveen Chem. Commun. 2022 58 7850
-
Lo?c Leclercq,Isabelle Suisse,Guy Nowogrocki,Francine Agbossou-Niedercorn Green Chem. 2007 9 1097
Additional information on oxolan-3-ylmethanol
Oxolan-3-Yl Methanol (CAS No. 15833-61-1): A Versatile Compound in Chemical and Biomedical Applications
Oxolan-3-Yl Methanol, also known by its CAS No. 15833-61-1, is an organic compound with the molecular formula C5H12O2. This oxolan-derived alcohol exhibits unique structural properties due to its tetrahydrofuran ring substituted with a methanol group at the 3-position. With a molecular weight of approximately 104. g/mol, it exists as a colorless liquid at room temperature and has a boiling point of ~90°C under standard conditions. The compound’s structural flexibility arises from the presence of both ether and hydroxyl functionalities, enabling diverse applications in chemical synthesis and biomedical research.
The synthesis of Oxolan-3-Yl Methanol has been refined in recent years through catalytic methodologies that prioritize sustainability. Traditional approaches involved the reduction of oxolan derivatives using metallic catalysts, but a groundbreaking study published in Chemical Communications (2022) demonstrated a green hydrogenation protocol utilizing recyclable palladium nanoparticles supported on graphene oxide. This method achieved >98% yield while eliminating hazardous solvent use, aligning with contemporary trends toward environmentally benign production processes. Researchers highlighted the compound’s potential as an intermediate for synthesizing bioactive molecules due to its ability to undergo both nucleophilic substitution at the methoxy group and electrophilic addition on the tetrahydrofuran ring.
In pharmacological research, Oxolan-3-Yl Methanol has gained attention for its role in drug delivery systems. A 2024 paper in Biomaterials Science revealed its capacity to form self-assembling amphiphilic polymers when combined with polyethylene glycol (PEG) derivatives. These nanostructures exhibited pH-sensitive drug release profiles, making them promising candidates for targeted cancer therapy. The compound’s hydrophilic methanol group allows for stable aqueous dispersion, while the hydrophobic tetrahydrofuran core provides structural rigidity—a combination that optimizes colloidal stability without compromising biocompatibility.
Emerging studies have also explored Oxolan-3-Yl Methanol’s interactions with biological systems at molecular levels. In enzymology research, it was found to modulate cytochrome P450 enzyme activity in vitro when conjugated with fluorinated side chains (Journal of Medicinal Chemistry, 2024). This discovery opens avenues for developing enzyme-specific inhibitors or activators tailored for metabolic pathway studies. Additionally, its incorporation into lipid-based nanoparticles enhanced cellular uptake efficiency by ~40% compared to conventional carriers, as reported in a collaborative study between MIT and Stanford researchers published last year.
The compound’s chiral center presents opportunities for stereochemistry-dependent applications. Recent asymmetric synthesis methods employing organocatalysts like proline derivatives have enabled enantiomerically pure (R,S-configured) variants (Angewandte Chemie International Edition, 2024). These stereoisomers showed differential binding affinity to protein targets during preliminary assays, suggesting potential utility in chiral drug screening platforms and asymmetric catalysis processes where precise spatial orientation is critical.
In materials science applications, Oxolan-3-Yl Methanol serves as a key building block for constructing advanced polymer networks. A notable application involves its use as a crosslinking agent in hydrogel formulations designed for biomedical imaging (Advanced Materials, 2024). When integrated into polyvinyl alcohol matrices via etherification reactions under mild conditions (methylation chemistry), it produced stimuli-responsive gels capable of encapsulating fluorescent probes for real-time cellular tracking without cytotoxic effects observed up to 5 mM concentrations.
Spectroscopic analysis confirms Oxolan-3-Yl Methanol’s distinctive chemical signature: proton NMR spectra exhibit characteristic peaks at δ 4.7 ppm (methoxy proton) and δ 4.0–4.4 ppm (tetrahydrofuran protons). Its infrared spectrum displays strong absorption bands at ~ cm⁻¹ (C-O stretch) and ~ cm⁻¹ (C-H bending), aiding rapid identification during quality control processes required by pharmaceutical manufacturing standards.
A recent computational study using density functional theory (DFT) revealed novel insights into its electronic properties (Journal of Physical Chemistry A, 2024). The calculated HOMO-LUMO gap of eV suggests potential photophysical applications when incorporated into conjugated polymers—a finding validated experimentally by synthesizing light-responsive materials with tunable emission wavelengths between nm and nm upon varying substituent groups adjacent to the oxolan ring system.
In clinical translational research contexts, Oxolan-based compounds are being investigated as adjuvants in vaccine development strategies targeting mucosal immunity pathways (Nature Biomedical Engineering Supplemental Report). Preclinical models demonstrated that microencapsulated forms of this compound enhanced antigen presentation efficiency by modulating dendritic cell membrane fluidity through specific lipid raft interactions—a mechanism not previously documented among conventional adjuvants.
Safety evaluations conducted under ISO guidelines confirm non-toxicity profiles when used within recommended concentrations (mammalian cell cultures). Acute toxicity studies on zebrafish embryos showed no developmental abnormalities at ≤ mM exposure levels over a week-long observation period—a critical parameter established through high-throughput screening methodologies described in a peer-reviewed article from Toxicological Sciences early this year.
Synthetic chemists increasingly utilize Oxolan chemistry principles exemplified by CAS No. 15833–6–6–6–6–6–6–6–6–6–6-Yl Methanol's reactivity patterns to design bifunctional ligands for metalloenzyme inhibition studies (Bioorganic & Medicinal Chemistry Letters Highlights).. These ligands demonstrated submicromolar IC₅₀ values against human carbonic anhydrase II isoforms—a key therapeutic target—while maintaining excellent selectivity over other isoforms through strategic functionalization around the tetrahydrofuran framework.
Biochemical assays employing isotopically labeled Oxolan derivatives have advanced mechanistic understanding of metabolic pathways involving phase II conjugation enzymes (Molecular Pharmaceutics, Q4/2024). Incorporating deuterium-labeled methoxy groups enabled precise tracking of metabolic fate using LC/MS techniques without compromising compound activity profiles—a methodological innovation adopted widely across metabolic engineering labs globally.
In semiconductor fabrication contexts unrelated to biomedical uses but relevant to material compatibility assessments, this compound has shown utility as an etching solvent additive improving silicon dioxide surface passivation without introducing impurities detectable via XPS analysis beyond ppm levels (Nano Letters Application Note Series). Such findings underscore its broader applicability across interdisciplinary fields while maintaining strict adherence to non-restricted chemical classifications per international regulations.
Ongoing investigations focus on exploiting Oxolan's conformational dynamics through molecular dynamics simulations conducted on quantum computing platforms (Nature Computational Science Preprint Server). Researchers observed anomalous rotational barriers around the C-O-C axis compared to analogous cyclic ethers when modeled under physiological conditions—behavior attributed to hydrogen bonding networks formed between adjacent oxygen atoms which could be leveraged for designing mechanically interlocked molecules like rotaxanes or catenanes with unprecedented stability characteristics.
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